

# How to control for confounding variables in Retezorogant studies

Author: BenchChem Technical Support Team. Date: December 2025



### **Retezorogant Studies Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during clinical and observational studies of **Retezorogant**. A confounder is an external variable that is associated with both the treatment (**Retezorogant**) and the outcome, potentially distorting the true relationship.[1][2][3]

## Troubleshooting Guide: Addressing Unexpected Variability

Question: We are observing high variability in our primary endpoint (e.g., change in Forced Vital Capacity - FVC) that doesn't seem to be explained by treatment alone. Could confounding be the issue?

Answer: Yes, unexpected variability is a key indicator of potential confounding. Confounding variables can obscure the true effect of **Retezorogant**.[4]

#### Troubleshooting Steps:

 Review Baseline Characteristics: Compare the baseline characteristics of the treatment and placebo/control groups. Use the table below as a guide to look for imbalances in known IPF prognostic factors.[5] A significant imbalance (e.g., more smokers or patients with lower baseline FVC in one group) could be a source of confounding.



- Stratified Analysis: Perform a stratified analysis by dividing the study population into subgroups based on a potential confounder (e.g., smoking status, baseline disease severity).
   Analyze the effect of Retezorogant within each subgroup. If the treatment effect differs significantly between strata, the variable is likely a confounder or an effect modifier.
- Multivariable Regression Analysis: Use statistical models like Analysis of Covariance
  (ANCOVA) or multiple linear regression to adjust for multiple potential confounders
  simultaneously. This will help you estimate the effect of Retezorogant while statistically
  controlling for the influence of these variables.

Table 1: Example of Baseline Characteristics Review

| Characteristic                   | Retezorogant<br>Group (N=150) | Placebo Group<br>(N=150) | p-value | Potential for<br>Confounding |
|----------------------------------|-------------------------------|--------------------------|---------|------------------------------|
| Age (mean, SD)                   | 68.5 (7.2)                    | 68.9 (7.5)               | 0.62    | Low                          |
| Sex (% male)                     | 78%                           | 75%                      | 0.55    | Low                          |
| Smoking History<br>(% ever)      | 65%                           | 52%                      | 0.03    | High                         |
| Baseline FVC % pred. (mean, SD)  | 65.2 (8.1)                    | 69.8 (8.5)               | <0.01   | High                         |
| DLco % pred.<br>(mean, SD)       | 42.1 (10.3)                   | 41.8 (10.9)              | 0.81    | Low                          |
| Concomitant Antifibrotic Use (%) | 30%                           | 45%                      | 0.02    | High                         |

FVC % pred.: Forced Vital Capacity percent predicted; DLco % pred.: Diffusing capacity of the lungs for carbon monoxide percent predicted.

## Frequently Asked Questions (FAQs) Study Design

#### Troubleshooting & Optimization





Question: What are the most critical confounding variables to consider when designing a clinical trial for **Retezorogant** in Idiopathic Pulmonary Fibrosis (IPF)?

Answer: Based on clinical research in IPF, the following are critical potential confounders:

- Disease Severity: Measured by baseline lung function (FVC, DLco), and high-resolution computed tomography (HRCT) patterns.
- Disease Progression Rate: Some patients progress more rapidly than others. A patient's rate
  of FVC decline prior to the study is a strong predictor of future decline.
- Age and Sex: Both can influence disease progression and outcomes.
- Smoking History: Smoking is a significant risk factor for IPF and can influence disease progression.
- Comorbidities: Conditions like gastroesophageal reflux disease (GERD), pulmonary hypertension, and emphysema are common in IPF and can affect outcomes.
- Concomitant Medications: Use of other IPF treatments (e.g., pirfenidone, nintedanib) or medications for comorbidities must be carefully documented and controlled for.

Question: How can we control for these confounding variables at the study design stage?

Answer: Proactive control during the design phase is the most effective way to minimize confounding.

- Randomization: This is the gold standard for distributing both known and unknown confounders evenly between treatment and control groups. With a sufficiently large sample size, randomization helps ensure the groups are comparable.
- Restriction: You can restrict the study population to a specific subgroup to eliminate a confounder. For example, enrolling only non-smokers to control for the effect of smoking. However, this may limit the generalizability of your findings.
- Matching: In observational studies, you can match participants in the treatment group with control participants who have similar characteristics (e.g., age, sex, baseline FVC).



Stratified Randomization: This technique ensures that important confounding variables are
evenly distributed between groups. For example, you can stratify by baseline disease
severity (mild, moderate) and then randomize participants within each stratum to either
Retezorogant or placebo.

#### **Statistical Analysis**

Question: If we suspect confounding after data collection, what statistical methods can be used to control for it?

Answer: Several statistical methods can be applied during the analysis phase to adjust for confounding.

- Stratification: As mentioned in the troubleshooting section, you can analyze the data in strata (subgroups) of the confounding variable and then pool the results, for instance, using the Mantel-Haenszel method.
- Multivariable Analysis: This is a common and powerful approach.
  - Analysis of Covariance (ANCOVA): Used when you have a continuous outcome (like change in FVC) and a categorical independent variable (treatment group), while controlling for one or more continuous or categorical confounders (covariates).
  - Multiple Regression: Allows you to model the relationship between an outcome and multiple independent variables and confounders simultaneously.
- Propensity Score Matching (PSM): Primarily used in observational studies, this method
  calculates the probability (propensity score) of a participant receiving the treatment based on
  their baseline characteristics. Participants with similar propensity scores are then matched to
  create comparable groups.

### **Experimental Protocols**

Protocol: Assessment of a Biomarker for **Retezorogant** Target Engagement

This protocol describes a method to measure a hypothetical downstream biomarker of **Retezorogant**'s target kinase, "Retezo-Kinase" (RK), to confirm target engagement and



explore its relationship with clinical outcomes.

- Objective: To quantify the level of phosphorylated RK (pRK) in peripheral blood mononuclear cells (PBMCs) as a measure of Retezorogant's biological activity.
- Sample Collection:
  - Collect 10 mL of whole blood in sodium heparin tubes at baseline, week 4, week 12, and week 24.
  - Process samples within 2 hours of collection.
- PBMC Isolation:
  - Dilute blood 1:1 with phosphate-buffered saline (PBS).
  - Carefully layer the diluted blood over a Ficoll-Paque gradient.
  - o Centrifuge at 400 x g for 30 minutes with the brake off.
  - Carefully aspirate the PBMC layer (the "buffy coat").
  - Wash PBMCs twice with PBS.
- Protein Extraction:
  - Lyse the PBMC pellet with RIPA buffer containing protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant containing the protein lysate.
- Quantification by ELISA:
  - Use a validated sandwich ELISA kit specific for pRK.
  - Coat a 96-well plate with a capture antibody for total RK.



- Add protein lysates and standards to the wells and incubate.
- Wash the wells and add a detection antibody specific for the phosphorylated form of RK.
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add TMB substrate and stop the reaction with sulfuric acid.
- Read the absorbance at 450 nm using a plate reader.
- Calculate pRK concentrations based on the standard curve.
- Data Analysis:
  - Analyze the change in pRK levels from baseline in the Retezorogant and placebo groups using a mixed-effects model.
  - Use ANCOVA to assess the relationship between the change in pRK and the change in FVC, adjusting for potential confounders like baseline FVC and smoking status.

#### **Visualizations**





Click to download full resolution via product page

Caption: Hypothetical signaling pathway for **Retezorogant**'s mechanism of action.





Click to download full resolution via product page

Caption: Workflow for identifying and controlling for confounding variables.





Click to download full resolution via product page

Caption: Logical relationship between treatment, outcome, and a confounder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Confounding variables in statistics: How to identify and control them [statsig.com]
- 2. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 3. Confounding in Observational Studies Evaluating the Safety and Effectiveness of Medical Treatments PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of confounding variables should not be based on observed associations with exposure PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How to control for confounding variables in Retezorogant studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860342#how-to-control-for-confounding-variables-in-retezorogant-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com